molecular formula C20H13FN2O3 B5179939 5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione

5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione

Número de catálogo: B5179939
Peso molecular: 348.3 g/mol
Clave InChI: OMOHASILCPADTJ-SFQUDFHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione, commonly known as FGIN-1-27, is a synthetic compound that belongs to the class of imidazolidinedione derivatives. It was first synthesized by researchers at the University of Nottingham and has since gained attention for its potential applications in scientific research.

Mecanismo De Acción

FGIN-1-27 acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which inhibits its activity. This results in a decrease in the release of glutamate, a neurotransmitter that is involved in various neurological processes. By inhibiting mGluR5 activity, FGIN-1-27 has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects, particularly in the brain. It has been shown to decrease the release of glutamate, which is involved in various neurological processes such as learning, memory, and synaptic plasticity. FGIN-1-27 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which may be due to its ability to decrease glutamate release.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using FGIN-1-27 in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on various neurological processes. However, one limitation of using FGIN-1-27 is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Direcciones Futuras

There are several future directions for the use of FGIN-1-27 in scientific research. One potential application is in the development of new treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. FGIN-1-27 has also been shown to have potential therapeutic effects in animal models of stroke and traumatic brain injury, which may lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of FGIN-1-27 and its effects on various neurological processes.

Métodos De Síntesis

FGIN-1-27 can be synthesized using a multistep process starting with the reaction of 3-fluorobenzaldehyde and 2-acetylfuran in the presence of a base to yield the intermediate, 5-(3-fluorophenyl)-2-furylmethanol. This intermediate is then oxidized using a mild oxidizing agent to yield 5-(3-fluorophenyl)-2-furylcarbaldehyde. The final step involves the reaction of the aldehyde intermediate with 3-phenyl-2,4-thiazolidinedione in the presence of a base, which yields FGIN-1-27.

Aplicaciones Científicas De Investigación

FGIN-1-27 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. FGIN-1-27 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Propiedades

IUPAC Name

(5E)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-14-6-4-5-13(11-14)18-10-9-16(26-18)12-17-19(24)23(20(25)22-17)15-7-2-1-3-8-15/h1-12H,(H,22,25)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOHASILCPADTJ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)F)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.